molecular formula C48H36N2O4 B13653371 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde

Cat. No.: B13653371
M. Wt: 704.8 g/mol
InChI Key: RQXDAYCXFGPWNN-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzaldehyde derivative characterized by a symmetrical, multi-aryl structure with three formyl (-CHO) groups and multiple anilino (-N-phenyl) linkages. Its extended conjugation system and steric complexity arise from the presence of 2,5-dimethylphenyl groups and interconnected aromatic rings. The molecule’s design suggests applications in advanced materials, such as organic semiconductors, covalent organic frameworks (COFs), or crosslinking agents in polymer chemistry. Its synthesis likely involves iterative Ullmann coupling or Buchwald-Hartwig amination reactions, given the prevalence of aryl-amine bonds .

Properties

Molecular Formula

C48H36N2O4

Molecular Weight

704.8 g/mol

IUPAC Name

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde

InChI

InChI=1S/C48H36N2O4/c1-33-27-48(40-13-25-46(26-14-40)50(43-19-7-37(31-53)8-20-43)44-21-9-38(32-54)10-22-44)34(2)28-47(33)39-11-23-45(24-12-39)49(41-15-3-35(29-51)4-16-41)42-17-5-36(30-52)6-18-42/h3-32H,1-2H3

InChI Key

RQXDAYCXFGPWNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde involves multiple steps, typically starting from simpler aromatic compounds. The process often includes:

    Formation of Intermediate Compounds: Initial steps involve the formation of intermediate compounds through reactions such as nitration, reduction, and formylation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts like palladium or copper, to form the complex aromatic structure.

    Final Formylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This compound can also act as a Lewis base, donating electrons to electrophilic centers and participating in various catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline (C₃₆H₂₇N₃), which features azo (-N=N-) linkages instead of formyl groups . Key differences include:

Property Target Compound 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline
Functional Groups 3 formyl (-CHO) groups Azo (-N=N-) group
Conjugation System Extended π-system with electron-withdrawing CHO Conjugated azo system with strong absorbance in visible light
Molecular Mass ~800–850 g/mol (estimated) 501.633 g/mol
Potential Applications COFs, crosslinkers Dyes, photoresponsive materials

The formyl groups in the target compound enhance its electrophilicity, enabling nucleophilic addition reactions (e.g., Schiff base formation), whereas the azo group in the analogue facilitates photoisomerization and dye functionality .

Stability and Reactivity

The target compound’s stability under ambient conditions is likely inferior to saturated or less-functionalized analogues (e.g., 4-aminobenzamide) due to:

  • Hydrolytic Sensitivity : Formyl groups may undergo hydration or oxidation.
  • Thermal Degradation: Extended conjugation could lower thermal stability compared to non-conjugated amines .

Electronic Properties

  • HOMO-LUMO Gap: Narrower than non-conjugated amines (e.g., aniline) due to delocalization across formyl and aryl groups, favoring charge transport in electronic applications.
  • Dipole Moment : Higher than analogues like 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline due to polar CHO groups .

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